dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea The kinase Akt (also known as protein kinase B or PKB) modulates cell proliferation, metabolism, and survival, as well as angiogenesis. Akt inhibitor XI is a cell-permeable, copper-containing 3-formylchromone derivative that inhibits Akt in an array of cancer cells (IC50s = 10-34 µM). It also causes NF-κB inactivation in an orthotopic pancreatic tumor model using COLO 357 cells. Molecular modeling indicates that this inhibitor interacts with the pleckstrin homology and kinase domains of Akt. Akt inhibitor XI is commonly used in the range of 1-20 µM to assess the role of Akt in cellular responses.
Akt/PKB inhibitor (IC50 = 100 nM) that interacts with the PH and kinase domains. Inhibits cell proliferation in various cancer cell lines in vitro and decreases NF-κB activity and tumor load in vivo.
Brand Name: Vulcanchem
CAS No.: 902779-59-3
VCID: VC0197212
InChI: InChI=1S/C11H9N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h1-6H,(H3,12,14,17);2*1H;/q;;;+2/p-2/b13-5-;;;
SMILES: C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl
Molecular Formula: C11H9Cl2CuN3O2S
Molecular Weight: 381.7 g/mol

dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea

CAS No.: 902779-59-3

Cat. No.: VC0197212

Molecular Formula: C11H9Cl2CuN3O2S

Molecular Weight: 381.7 g/mol

* For research use only. Not for human or veterinary use.

dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea - 902779-59-3

Specification

CAS No. 902779-59-3
Molecular Formula C11H9Cl2CuN3O2S
Molecular Weight 381.7 g/mol
IUPAC Name dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea
Standard InChI InChI=1S/C11H9N3O2S.2ClH.Cu/c12-11(17)14-13-5-7-6-16-9-4-2-1-3-8(9)10(7)15;;;/h1-6H,(H3,12,14,17);2*1H;/q;;;+2/p-2/b13-5-;;;
SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=S)N.Cl[Cu]Cl

Introduction

Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea is a coordination compound featuring a copper(II) ion in its +2 oxidation state, coordinated to two chloride ions and a thiourea ligand. This compound is particularly notable for its unique structural arrangement, which includes a chromenyl moiety that enhances its biological and chemical reactivity. The molecular formula of this compound is C12H10Cl2CuN4O2S, and it is recognized for its vibrant color and crystalline form.

Synthesis of Dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea

The synthesis of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea typically involves the reaction of copper(II) chloride with thiourea and an appropriate oxochromenyl aldehyde under controlled conditions. The general steps include:

  • Step 1: Preparation of the oxochromenyl aldehyde.

  • Step 2: Reaction of copper(II) chloride with thiourea in a suitable solvent.

  • Step 3: Addition of the oxochromenyl aldehyde to form the desired complex.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Structural Features

The molecular structure of dichlorocopper;[(Z)-(4-oxochromen-3-yl)methylideneamino]thiourea features a square planar geometry around the copper ion, typical for copper(II) complexes. The thiourea ligand coordinates through its sulfur atom, while the oxochromenyl moiety interacts through its nitrogen atom.

Structural FeatureDescription
Coordination GeometrySquare planar around the copper ion
Ligand CoordinationThiourea through sulfur, oxochromenyl through nitrogen
Molecular FormulaC12H10Cl2CuN4O2S

Applications and Future Research Directions

This compound has diverse applications across various fields, including materials science and medicinal chemistry. Its ability to selectively target cancer cells while also exhibiting catalytic properties makes it a valuable subject for further research in both chemistry and biology.

Application AreaPotential Use
Cancer ResearchTherapeutic agent for inducing apoptosis
Materials ScienceCatalytic properties for material synthesis
Medicinal ChemistryEnzyme inhibitor, altering metabolic pathways

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